molecular formula C13H5BrF5NO3 B15291128 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B15291128
M. Wt: 398.08 g/mol
InChI Key: SKKSFHAQMHFNJA-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the nitrated phenol.

    Phenoxy Formation: The formation of a phenoxy group through a nucleophilic substitution reaction.

    Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for fluorination and trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-6-nitro-phenoxy)-1,3-difluorobenzene: Lacks the trifluoromethyl group.

    2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-methylbenzene: Contains a methyl group instead of a trifluoromethyl group.

    2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its performance in various applications compared to similar compounds.

Biological Activity

Molecular Formula

  • C : 10
  • H : 4
  • Br : 1
  • F : 3
  • N : 1
  • O : 2

IUPAC Name

2-(2-Bromo-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Structural Representation

The compound features a bromine atom, nitro group, and multiple fluorine substituents on a phenolic structure, contributing to its unique reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of phenoxy-substituted benzene compounds have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

A study examined the cytotoxic effects of several phenoxy-containing compounds against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results are summarized in Table 1:

CompoundIC50 (µM)Cell Line
Compound A15.63MCF-7
Compound B12.34MEL-8
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for this compound were not available in the current literature.

The mechanism by which similar compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death). Flow cytometry assays have demonstrated that these compounds can activate apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage .

Mutagenicity and Safety Profile

The potential mutagenicity of halogenated compounds is a critical aspect to consider. According to the Japan Industrial Safety and Health Association (JICOSH), certain halogenated compounds have been classified as mutagenic based on extensive testing . While specific data on the mutagenicity of this compound is limited, caution is warranted given its structural similarities to known mutagens.

Synthesis and Characterization

Research has focused on synthesizing derivatives of phenoxy-substituted benzene compounds to evaluate their biological activities. For example, studies have synthesized various analogs and characterized their interactions with DNA and proteins .

Comparative Studies

Comparative studies involving other halogenated phenolic compounds suggest that the presence of multiple fluorine atoms enhances biological activity by increasing lipophilicity and altering electronic properties, which may improve cellular uptake and interaction with biological targets.

Properties

Molecular Formula

C13H5BrF5NO3

Molecular Weight

398.08 g/mol

IUPAC Name

2-(2-bromo-6-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5BrF5NO3/c14-7-2-1-3-10(20(21)22)11(7)23-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H

InChI Key

SKKSFHAQMHFNJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

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